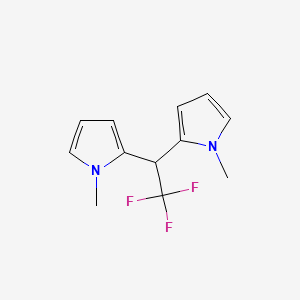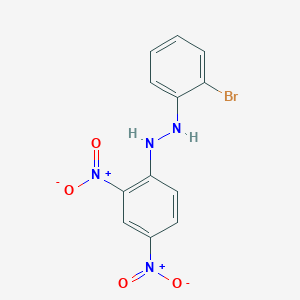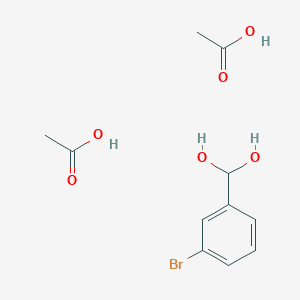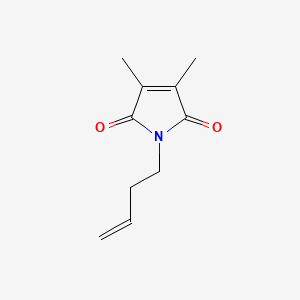
2,2'-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by the presence of trifluoroethane and pyrrole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 2,2,2-trifluoroethane with 1-methyl-1H-pyrrole under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled. The process is designed to maximize efficiency and minimize by-products, ensuring a consistent and high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The trifluoroethane and pyrrole groups can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Applications De Recherche Scientifique
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethane group can influence the compound’s reactivity and binding affinity, while the pyrrole groups may interact with specific sites on target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Another compound with trifluoroethane groups, used in different applications.
2,2,2-Trifluoroethyl ether: Shares the trifluoroethane group but differs in its overall structure and applications.
Uniqueness
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to the combination of trifluoroethane and pyrrole groups, which imparts specific chemical properties and potential applications not found in similar compounds. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
613262-03-6 |
|---|---|
Formule moléculaire |
C12H13F3N2 |
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
1-methyl-2-[2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethyl]pyrrole |
InChI |
InChI=1S/C12H13F3N2/c1-16-7-3-5-9(16)11(12(13,14)15)10-6-4-8-17(10)2/h3-8,11H,1-2H3 |
Clé InChI |
ZLGMDEJYSWIIBH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(C2=CC=CN2C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)


![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)

![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)

![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)

![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)

